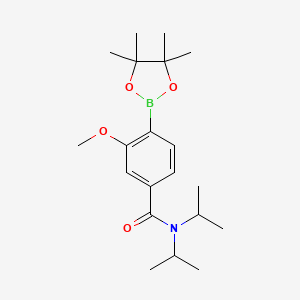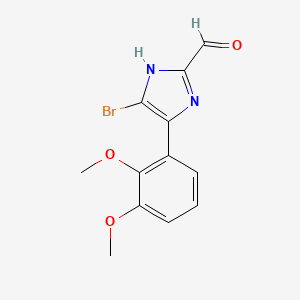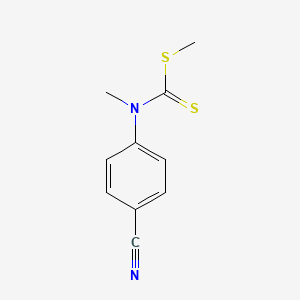
2,4-Difluoro-5-hydroxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-5-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyl group at the 5 position, and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzoyl chloride and N-methylhydroxylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions. The mixture is cooled to 0°C, and a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction.
Procedure: The 2,4-difluorobenzoyl chloride is added dropwise to a solution of N-methylhydroxylamine in DCM. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,4-Difluoro-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-5-oxo-N-methylbenzamide.
Reduction: Formation of 2,4-difluoro-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2,4-Difluoro-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2,4-Difluoro-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator.
相似化合物的比较
Similar Compounds
- 2,4-Difluoro-N-hydroxy-5-methylbenzamide
- 3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde
Comparison
2,4-Difluoro-5-hydroxy-N-methylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency as an enzyme inhibitor or better stability in biological systems.
属性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC 名称 |
2,4-difluoro-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H7F2NO2/c1-11-8(13)4-2-7(12)6(10)3-5(4)9/h2-3,12H,1H3,(H,11,13) |
InChI 键 |
FTAIAFXPCVQZQE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)




![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)
![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)


